molecular formula C23H20N4O4S B2765916 N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide CAS No. 941899-10-1

N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide

Cat. No.: B2765916
CAS No.: 941899-10-1
M. Wt: 448.5
InChI Key: PQGPXRRESRXGTM-UHFFFAOYSA-N
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Description

N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a useful research compound. Its molecular formula is C23H20N4O4S and its molecular weight is 448.5. The purity is usually 95%.
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Properties

IUPAC Name

N-[4-[2-[2-(1H-indol-3-yl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]-1,3-benzodioxole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O4S/c28-21(24-8-7-15-11-25-18-4-2-1-3-17(15)18)10-16-12-32-23(26-16)27-22(29)14-5-6-19-20(9-14)31-13-30-19/h1-6,9,11-12,25H,7-8,10,13H2,(H,24,28)(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQGPXRRESRXGTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C(=O)NC3=NC(=CS3)CC(=O)NCCC4=CNC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(2-((2-(1H-indol-3-yl)ethyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that has garnered attention in pharmaceutical research due to its potential biological activities. This compound features an indole moiety, which is often associated with various biological effects, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C₁₉H₁₈N₄O₄S, with a molecular weight of approximately 390.44 g/mol. The structure includes several functional groups such as amine, thiazole, and benzo[d][1,3]dioxole, which contribute to its biological properties.

PropertyValue
Molecular FormulaC₁₉H₁₈N₄O₄S
Molecular Weight390.44 g/mol
CAS NumberNot available
SolubilitySoluble in DMSO

Anticancer Activity

Recent studies have indicated that compounds containing indole and thiazole moieties exhibit significant anticancer properties. In vitro assays have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • Case Study 1 : A study on human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM.

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. Research indicates that it may inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

  • Case Study 2 : In a model of acute inflammation in mice, administration of the compound significantly reduced paw edema compared to the control group, suggesting a potent anti-inflammatory effect.

The proposed mechanism of action for this compound involves modulation of signaling pathways associated with cell growth and inflammation. Specifically, it may interact with the NF-kB signaling pathway, leading to reduced expression of genes involved in inflammation and cancer cell survival.

Q & A

Q. What purification methods ensure high compound purity for crystallography?

  • Answer :
  • Flash Chromatography : Isolate intermediates using gradients (e.g., 20–50% ethyl acetate in hexane) .
  • Recrystallization : Optimize solvent pairs (e.g., DCM/methanol) for single-crystal growth .
  • Size-Exclusion Chromatography : Remove polymeric byproducts for X-ray diffraction studies .

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